N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfanyl group, an indole moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the sulfanyl group and finally the acetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to minimize costs and maximize efficiency, possibly using continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use as a probe for studying biological processes involving sulfanyl and indole groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, while the indole moiety can bind to various receptors or enzymes, modulating their activity. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetamide group.
Fluvastatin: Contains an indole moiety and is used as a cholesterol-lowering drug.
Vorasidenib: Another indole-containing compound with therapeutic applications.
Uniqueness
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its combination of a sulfanyl group, an indole moiety, and an acetamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16-6-2-3-7-18(16)15-28-13-12-24-21(26)14-25-20-11-5-9-17-8-4-10-19(22(17)20)23(25)27/h2-11H,12-15H2,1H3,(H,24,26) |
InChI Key |
WDUUJIFUCFDYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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